Carbendazim hydrochloride
Description
Historical Context of Benzimidazole (B57391) Fungicides in Academic Inquiry
The development of benzimidazole fungicides in the 1960s and 1970s marked a pivotal moment in agricultural science. researchgate.netmdpi.comresearchgate.net These compounds were among the first systemic fungicides, meaning they could be absorbed and translocated within a plant, offering curative action against existing fungal infections and extended protection. apsnet.orgapsnet.orgagropages.com Benomyl (B1667996), introduced by DuPont in 1967, was a pioneering benzimidazole fungicide. researchgate.netmdpi.com Soon after, it was discovered that carbendazim (B180503) is the primary active metabolite of benomyl within plants. mdpi.cominchem.orgwikipedia.org
The unique mode of action of benzimidazole fungicides, which involves the inhibition of β-tubulin polymerization and disruption of mitosis in fungal cells, was a significant area of early academic investigation. wikipedia.org However, this single-site action also led to the rapid development of resistance in many fungal pathogens, a phenomenon that has been extensively studied since the early 1970s. apsnet.orgagropages.comwikipedia.orgfrac.info The widespread use and subsequent resistance issues spurred considerable research into the biochemistry, genetics, and management of resistance to this class of fungicides. frac.infoapsnet.org
Rationale for Investigation of Carbendazim Hydrochloride as a Distinct Chemical Entity
The primary impetus for investigating this compound stems from the desire to improve the physicochemical properties of its parent compound, carbendazim. Carbendazim itself has very low solubility in water, which can limit its application and bioavailability in certain contexts. nih.govplos.org The formation of a hydrochloride salt significantly increases the aqueous solubility of the compound. nih.govresearchgate.net
This enhanced solubility is a key factor driving research into this compound. For instance, a study on its synthesis and characterization revealed that the solubility of this compound dihydrate is 6.08 mg/mL, a thousand-fold increase compared to the 6.11 µg/mL intrinsic solubility of carbendazim free base. nih.gov This dramatic change in a fundamental physical property makes this compound a distinct entity for research, opening up new possibilities for formulation and study that are not feasible with the parent compound. The hydrochloride salt form is also investigated for its potential in non-agricultural applications, including in the development of novel therapeutic agents. nih.govmedchemexpress.com
Scope and Significance of Contemporary this compound Research
Current research on this compound is multifaceted, extending beyond its fungicidal properties. One significant area of investigation is its potential in cancer research. nih.govmedchemexpress.com Studies have explored its cytotoxic effects on various cancer cell lines, building on the understanding that its mechanism of disrupting microtubule function is analogous to the action of some chemotherapeutic drugs. nih.govheraldopenaccess.us
Another major focus of contemporary research is the development of sensitive and selective methods for the detection of carbendazim and its derivatives, including the hydrochloride salt, in environmental and food samples. mdpi.commdpi.com This is driven by the persistence of carbendazim in the environment and concerns about its potential long-term health effects. mdpi.comnih.govresearchgate.net Advanced analytical techniques, such as electrochemical sensors and aptasensors, are being developed for rapid and accurate quantification. mdpi.commdpi.com
Furthermore, the structural and biochemical characteristics of this compound continue to be an area of active inquiry. Research into its crystal structure, for example, has revealed a helical arrangement of carbendazim molecules, providing insights into its molecular interactions. nih.govresearchgate.net Understanding these fundamental properties is crucial for its application in various scientific disciplines.
Data and Research Findings
Physicochemical Properties
The formation of the hydrochloride salt significantly alters the physical properties of carbendazim, most notably its solubility.
| Property | Carbendazim | This compound Dihydrate | Reference |
| Solubility in Water | 6.11 µg/mL | 6.08 mg/mL | nih.gov |
| Melting Point | 302-307 °C (decomposes) | 125.6 °C | wikipedia.orgnih.gov |
| Molecular Formula | C9H9N3O2 | C9H10ClN3O2 | wikipedia.orgnih.gov |
| Molar Mass | 191.19 g/mol | 227.65 g/mol | wikipedia.orgnih.gov |
Structural and Crystallographic Data
Detailed crystallographic studies have been performed on this compound dihydrate, providing valuable structural information.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | nih.govresearchgate.net |
| Space Group | P 21 21 21 | nih.govresearchgate.net |
| Asymmetric Unit | 1 molecule of carbendazim, 1 chloride molecule, 2 water molecules | nih.govresearchgate.net |
| Key Structural Feature | Helical arrangement of carbendazim molecules | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
37574-18-8 |
|---|---|
Molecular Formula |
C9H10ClN3O2 |
Molecular Weight |
227.65 g/mol |
IUPAC Name |
methyl N-(1H-benzimidazol-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3,(H2,10,11,12,13);1H |
InChI Key |
JXBLYSQTCABEMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=[NH+]C2=CC=CC=C2N1.[Cl-] |
Appearance |
Solid powder |
Other CAS No. |
37574-18-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
10605-21-7 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lignasan; Carbendazim hydrochloride; Carbendazim HCl; Sandomil P; |
Origin of Product |
United States |
Synthetic Chemistry and Structural Biology of Carbendazim Hydrochloride
Methodologies for Carbendazim (B180503) Hydrochloride Synthesis
The primary motivation for synthesizing the hydrochloride salt of carbendazim is to improve upon the limited intrinsic solubility of the parent compound. nih.gov This enhancement is crucial for various scientific investigations and potential applications where higher aqueous concentrations are required.
Strategies for Enhanced Aqueous Solubility
The conversion of carbendazim into its hydrochloride salt dramatically increases its solubility in water. The intrinsic solubility of the free base is a mere 6.11 µg/mL, whereas the solubility of carbendazim hydrochloride dihydrate is a significantly higher 6.08 mg/mL. nih.govresearchgate.netnih.gov This represents a thousand-fold increase, a direct consequence of the salt formation strategy. nih.govresearchgate.netnih.gov The protonation of the benzimidazole (B57391) ring in an acidic medium, such as in the presence of hydrochloric acid, leads to the formation of the more water-soluble salt. researchgate.netresearchgate.netmdpi.com
Salt Formation and Crystallization Techniques (e.g., Dihydrate Form)
The synthesis of this compound dihydrate is typically achieved through a common saturation and cooling method. nih.govresearchgate.netnih.gov This process involves saturating a 0.1M hydrochloric acid solution with carbendazim at an elevated temperature (e.g., 80°C) with stirring. researchgate.net The hot solution is then filtered and allowed to cool to ambient temperature, which leads to the crystallization of the salt within 24 hours. researchgate.net The resulting crystals are observed to be birefringent under polarized light and have a rod-like morphology with rough, wedged edges. researchgate.netresearchgate.net This straightforward crystallization technique yields the dihydrate form of this compound. nih.govresearchgate.netnih.gov
Advanced Structural Elucidation Techniques
The precise three-dimensional arrangement of atoms and molecules within the crystal lattice of this compound has been determined using advanced analytical methods. These techniques provide invaluable insights into the compound's structure and intermolecular interactions.
Single Crystal X-ray Crystallography for Crystalline Forms
Single crystal X-ray crystallography has been the definitive technique for elucidating the structure of this compound dihydrate. nih.govresearchgate.netnih.gov This powerful analytical method has revealed that the salt crystallizes in the orthorhombic space group P 2(1) 2(1) 2(1) (#19), which is characteristic of non-planar, achiral, and non-centrosymmetric molecules. nih.govresearchgate.netnih.gov The asymmetric unit of the crystal structure is composed of one molecule of carbendazim, one chloride ion, and two water molecules. nih.govresearchgate.netnih.gov
| Crystal Data and Structure Refinement for this compound Dihydrate | |
| Empirical Formula | C₉H₁₄ClN₃O₄ |
| Formula Weight | 279.68 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P 2(1) 2(1) 2(1) |
| Unit Cell Dimensions | a = 6.691(2) Åb = 10.155(3) Åc = 18.258(5) Å |
| Volume | 1240.1(6) ų |
| Z | 4 |
| Density (calculated) | 1.498 Mg/m³ |
Analysis of Hydrogen Bonding and Supramolecular Interactions
The crystal lattice of this compound dihydrate is stabilized by an extensive network of hydrogen bonds and van der Waals interactions. nih.govresearchgate.net The carbendazim molecules arrange themselves into a helical structure. nih.govresearchgate.netnih.gov The water molecules and chloride ions are situated within the channels of this helix, linking the helical chains together. nih.govresearchgate.netnih.gov This intricate arrangement of hydrogen bonds is crucial for maintaining the crystallinity of the system. researchgate.net The charged chloride species acts as the counter-ion to the protonated carbendazim molecule. researchgate.net
| Hydrogen Bonding Details in this compound Dihydrate | |
| Interaction Type | Hydrogen Bond |
| Key Participants | Carbendazim molecule, Chloride ion, Water molecules |
| Supramolecular Structure | Helical arrangement of carbendazim molecules |
| Role of Water and Chloride | Link the helical chains via hydrogen bonds |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provide powerful tools for understanding the structural and electronic properties of molecules like this compound. These methods offer insights into molecular reactivity and the dynamic equilibria that can influence biological activity.
The Molecular Electrostatic Potential (MESP) surface is a crucial descriptor for analyzing and predicting the reactive behavior of a molecule. It illustrates the charge distribution and is used to identify sites susceptible to electrophilic and nucleophilic attack. The MESP is calculated using density functional theory (DFT) methods. nih.gov
In the context of carbendazim and its derivatives, MESP analysis reveals distinct regions of positive and negative electrostatic potential. The negative potential regions, typically shown in red, are associated with high electron density and are prone to electrophilic attack. For carbendazim, these areas are concentrated around the oxygen atoms of the carbamate (B1207046) group and the nitrogen atoms of the benzimidazole ring. These sites are the most likely points of interaction with electrophiles or hydrogen bond donors.
Conversely, the positive potential regions, often depicted in blue, indicate electron-deficient areas and are susceptible to nucleophilic attack. In carbendazim, the hydrogen atoms, particularly those attached to the nitrogen atoms of the benzimidazole ring and the amine group, exhibit a positive electrostatic potential. The MESP surface helps in understanding the non-covalent interactions that can govern the binding of carbendazim to its biological targets. researchgate.netresearchgate.net Quantum chemical calculations for carbendazim have been performed using methods such as Hartree-Fock (HF), B3LYP, and MP2 in both gas and solvent phases to understand these properties. researchgate.net
Recent studies on the corrosion inhibition properties of carbendazim have also utilized electrostatic potential maps to identify the most nucleophilic and electrophilic centers, which aids in understanding the adsorption mechanism of the inhibitor on metal surfaces. researchgate.netabechem.com
Benzimidazole and its derivatives, including carbendazim, can exist in different tautomeric forms. Tautomerism in benzimidazoles involves the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. This equilibrium is a significant factor as the biological activity of each tautomer can differ depending on its binding affinity to a protein target. mdpi.comresearchgate.net
Computational chemistry offers a robust framework for investigating these tautomeric equilibria. Theoretical approaches, often combined with experimental data from techniques like UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR), can determine the relative populations of different tautomers in solution. nih.govucf.edu
For benzimidazole derivatives, the choice of the exchange-correlation functional in DFT calculations is critical for accurately predicting the tautomeric distribution. Studies have shown that functionals like B3LYP and PBE0 provide good performance. nih.govucf.edu The B3LYP functional, particularly with the 6-31+G(d,p) basis set and a Polarizable Continuum Model (PCM) to simulate solvent effects, has been found to yield reliable correlations between experimental and calculated data for protonated benzimidazoles. nih.gov
The tautomeric equilibrium in benzimidazoles is subtle and can be influenced by various factors, including the nature and position of substituents on the benzimidazole ring and the polarity of the solvent. researchgate.netresearchgate.net For instance, in the solid state, a single tautomer might be predominant, while in solution, a dynamic equilibrium between two or more tautomers can exist. researchgate.net The complexity of these equilibria necessitates thorough computational investigation in studies related to benzimidazole-containing drugs. researchgate.net
Molecular Mechanisms of Action and Target Interactions of Carbendazim
Inhibition of Mitosis and Microtubule Dynamics
The fungicidal effect of carbendazim (B180503) is rooted in its ability to inhibit mitosis by targeting microtubules, which are essential components of the mitotic spindle required for chromosome segregation. nih.govapsnet.org This interference ultimately halts the fungal cell cycle, preventing proliferation. targetmol.com
The molecular target of carbendazim is the β-tubulin protein, a subunit of the tubulin heterodimers that polymerize to form microtubules. nih.govapsnet.org Carbendazim, the active moiety in methyl benzimidazole (B57391) carbamate (B1207046) (MBC) fungicides, binds directly to this subunit. nih.govresearchgate.net This binding is specific to fungal tubulin, which exhibits a higher affinity for carbendazim compared to mammalian tubulin. inchem.org
Binding experiments have confirmed that carbendazim interacts with fungal β-tubulin, and this interaction is crucial for its antimitotic activity. apsnet.orgnih.gov Studies using fungal β-tubulin expressed as a fusion protein demonstrated that carbendazim effectively binds to the wild-type protein. nih.gov The binding site is proposed to be a hydrophobic pocket located within the β-tubulin structure, close to the GTP binding site. researchgate.netapsnet.orgdntb.gov.ua Mutations in the β-tubulin gene, particularly at amino acid positions 198 and 200, can alter the binding affinity and lead to fungicide resistance. nih.govdntb.gov.uanih.gov For instance, a specific mutation (Glu198→Gly) in the β-tubulin protein reduces carbendazim binding, conferring resistance. nih.gov
Thermodynamic Parameters of Carbendazim Binding to Sensitive β-Tubulin
| Parameter | Value | Indication |
|---|---|---|
| Binding Constant (K) | High | Strong binding affinity between carbendazim and β-tubulin. |
| Stern-Volmer Quenching Constant (KSV) | High | Significant quenching of tryptophan fluorescence upon binding, indicating interaction. |
| Gibbs Free Energy (∆G0binding) | Negative | The binding process is spontaneous. |
Data derived from fluorescence quenching studies, indicating a strong and spontaneous interaction. nih.gov
By binding to β-tubulin subunits, carbendazim effectively inhibits their polymerization into microtubules. nih.govtargetmol.com This action suppresses the dynamic assembly of microtubules, which is a critical process for the formation of the mitotic spindle during cell division. targetmol.comnih.gov The formation of the carbendazim-β-tubulin complex is thought to induce a conformational change in the tubulin subunit, rendering it incapable of incorporating into growing microtubules. apsnet.org
Research indicates that carbendazim specifically interferes with the initial events of microtubule polymerization rather than causing the depolymerization of already formed microtubules. apsnet.orgnih.gov Once a microtubule is assembled, carbendazim does not directly cause it to break down. apsnet.orgnih.gov However, it is a potent inhibitor of the polymerization of free tubulin dimers. nih.gov This leads to a failure in microtubule formation, arresting the cell division process. nih.govresearchgate.net Studies on Fusarium graminearum showed that carbendazim significantly inhibited the polymerization of α/β-tubulin combinations in vitro. apsnet.org
Cellular and Subcellular Responses in Fungal Pathogens
The disruption of microtubule assembly by carbendazim triggers a cascade of cellular and subcellular events in fungal pathogens. The primary consequence is the blockage of nuclear division, as the mitotic spindle fails to form correctly. apsnet.orginchem.org This leads to an arrest of the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis, or programmed cell death. targetmol.com
Broad-Spectrum Antifungal Activity and Target Organism Spectrum
Carbendazim is recognized as a systemic fungicide with a broad spectrum of activity against a wide range of phytopathogenic fungi. inchem.orginchem.orgmedchemexpress.com Its efficacy extends to many economically important fungal groups, including Ascomycetes, Deuteromycetes (Fungi Imperfecti), and Basidiomycetes. inchem.orgfrontiersin.orgmedchemexpress.com It is, however, not effective against oomycetes. researchgate.net
It is used to control a variety of plant diseases on numerous crops, including cereals, fruits, grapes, and vegetables. inchem.orgmedchemexpress.com Pathogens that are typically controlled by carbendazim belong to genera such as Fusarium, Septoria, and Sclerotinia. medchemexpress.com Studies have demonstrated its effectiveness in inhibiting the mycelial growth of various fungal species, including Fusarium proliferatum, Curvularia lunata, and Fusarium incarnatum, although sensitivity can vary between species and even strains. researchgate.net
Target Organism Spectrum of Carbendazim
| Fungal Group | Examples of Controlled Genera | Crops Affected |
|---|---|---|
| Ascomycetes | Sclerotinia, Podosphaera | Vegetables, Fruits, Cereals |
| Deuteromycetes (Anamorphic Fungi) | Fusarium, Septoria, Botrytis | Cereals, Fruits, Grapes |
| Basidiomycetes | Various rusts and smuts | Cereals, Coffee |
Carbendazim is effective against a wide range of fungal pathogens affecting many important agricultural and horticultural crops. inchem.orginchem.orgfrontiersin.orgmedchemexpress.com
Mechanisms of Resistance in Phytopathogenic Fungi to Carbendazim
Genetic Basis of Resistance Acquisition
The primary mechanism of resistance to carbendazim (B180503) in phytopathogenic fungi is the alteration of the target site, the β-tubulin protein, due to genetic mutations. These mutations reduce the binding affinity of carbendazim to β-tubulin, thereby rendering the fungicide ineffective.
The development of resistance to benzimidazole (B57391) fungicides is frequently linked to specific point mutations within the β-tubulin gene (often referred to as Tub2). Research has identified several key codons where single nucleotide polymorphisms (SNPs) can lead to amino acid substitutions that confer resistance.
In Botrytis cinerea, the causal agent of gray mold, mutations at codon 198 of the β-tubulin gene are common. apsnet.org Specific changes identified include glutamic acid to alanine (B10760859) (E198A), glutamic acid to valine (E198V), and glutamic acid to lysine (B10760008) (E198K). apsnet.org Similarly, in the Fusarium graminearum species complex, which causes Fusarium head blight, point mutations at codons 167 (phenylalanine to tyrosine, F167Y), 198 (glutamic acid to glutamine, E198Q or glutamic acid to leucine, E198L), and 200 (phenylalanine to tyrosine, F200Y) in the β2-tubulin gene have been identified in resistant isolates. researchgate.netapsnet.orgnih.govnih.gov Studies on Microdochium nivale, the cause of pink snow mold, have also strongly associated carbendazim resistance with sequence variations in the β-tubulin gene, particularly at codon 198, leading to substitutions of glutamic acid with alanine (A198) or lysine (K198). mdpi.com
Table 1: Common Point Mutations in the β-Tubulin Gene Conferring Carbendazim Resistance in Various Phytopathogenic Fungi
| Fungal Species | Codon | Amino Acid Substitution | Reference |
|---|---|---|---|
| Botrytis cinerea | 198 | E198A, E198V, E198K | apsnet.orgapsnet.org |
| 200 | F200Y | apsnet.org | |
| Fusarium graminearum | 167 | F167Y | researchgate.netapsnet.orgnih.govnih.gov |
| 198 | E198Q, E198L | apsnet.orgnih.gov | |
| 200 | F200Y | researchgate.netnih.gov | |
| Microdochium nivale | 198 | E198A, E198K | mdpi.com |
| Tapesia yallundae | 198 | E198G, E198D, E198T, E198A | researchgate.net |
| 200 | F200S | researchgate.net | |
| 250 | L250F | researchgate.net |
The point mutations in the β-tubulin gene lead to conformational changes in the protein, which in turn alter the binding site for carbendazim. nih.gov Molecular docking studies with β-tubulin from Microdochium nivale have suggested that the wild-type E198 residue facilitates the formation of hydrogen bonds with carbendazim. mdpi.com In resistant mutants with A198 or K198 substitutions, these hydrogen bonds are absent. mdpi.com The K198 mutation, in particular, is thought to cause electrostatic repulsion between carbendazim and the binding pocket of β-tubulin. mdpi.com
Interestingly, some research suggests that the mutations conferring resistance may not be located directly at the carbendazim binding site. nih.gov Instead, these mutations could induce allosteric changes in the protein's three-dimensional structure, which indirectly reduce the fungicide's binding affinity. nih.gov For instance, in Fusarium asiaticum, the E198A mutation in β2-tubulin was found to alter the protein's configuration, leading to a change in the bonding sites for carbendazim. nih.gov
In some fungal species, the genetic basis of resistance is more complex. In the rice false smut pathogen, Ustilaginoidea virens, resistance to carbendazim has been linked to novel mutations in a specific β-tubulin gene, Uvβ1Tub. nih.govnih.govacs.org Unlike the common mutations found in other fungi, resistant isolates of U. virens exhibited a variety of genetic alterations in this gene, including point mutations, nonsense mutations, codon mutations, and frameshift mutations. nih.govnih.govacs.org This indicates that multiple mutational events within the Uvβ1Tub gene can lead to a resistant phenotype in this particular pathogen. nih.govnih.gov
Evolutionary Dynamics and Epidemiological Monitoring of Resistance
The emergence of carbendazim-resistant strains has significant implications for disease management. Understanding the prevalence of these strains and their fitness in the field is crucial for developing effective and sustainable control strategies.
Monitoring studies have revealed a high prevalence of carbendazim resistance in various phytopathogenic fungal populations, particularly in regions with a long history of benzimidazole fungicide use. In China, for example, a study conducted between 2018 and 2020 on the Fusarium graminearum species complex found that out of 4,701 isolates, 348 were resistant to carbendazim. researchgate.netnih.gov The frequency of resistance was particularly high in Jiangsu and Anhui provinces, at 41.12% and 20.56%, respectively. researchgate.netnih.gov In another study in Henan province, the resistance frequency in F. graminearum was found to be 2.7% between 2016 and 2018. apsnet.orgnih.gov
For Ustilaginoidea virens in Jiangsu Province, a three-year monitoring study (2018-2020) of 321 isolates found that 14 were highly resistant to carbendazim, resulting in an average resistance frequency of 4.36%. nih.gov In populations of Botrytis cinerea in Shandong Province, the frequency of carbendazim-resistant isolates remained above 95% between 2014 and 2018, even though the fungicide had been rarely used for a decade. apsnet.org
Table 2: Frequency of Carbendazim-Resistant Strains in Field Populations of Phytopathogenic Fungi in China
| Fungal Species | Province(s) | Sampling Years | Total Isolates | Resistant Isolates | Resistance Frequency (%) | Reference |
|---|---|---|---|---|---|---|
| Fusarium graminearum species complex | Major wheat-producing regions | 2018-2020 | 4,701 | 348 | 7.4 | researchgate.netnih.gov |
| Fusarium graminearum species complex | Jiangsu | 2018-2020 | - | 227 | 41.12 | researchgate.netnih.gov |
| Fusarium graminearum species complex | Anhui | 2018-2020 | - | 88 | 20.56 | researchgate.netnih.gov |
| Fusarium graminearum | Henan | 2016-2018 | 1,132 | 31 | 2.7 | apsnet.orgnih.gov |
| Ustilaginoidea virens | Jiangsu | 2018-2020 | 321 | 14 | 4.36 | nih.gov |
| Botrytis cinerea | Shandong | 2014-2018 | 407 | >386 | >95 | apsnet.org |
The persistence of resistant strains in a population, especially in the absence of fungicide selection pressure, is influenced by the fitness of these strains compared to their sensitive counterparts. Fitness can be assessed by various parameters, including mycelial growth rate, sporulation, and virulence.
In some cases, carbendazim resistance is associated with a fitness penalty. For example, resistant isolates of Ustilaginoidea virens showed significantly lower mycelial growth and produced fewer conidia compared to sensitive isolates. nih.gov This suggests that in the absence of carbendazim, the sensitive strains might outcompete the resistant ones.
However, in other fungal species, carbendazim resistance does not seem to impose a significant fitness cost. nih.gov In Botrytis cinerea, carbendazim-resistant isolates with different mutations at codon 198 showed no fitness penalties in terms of sporulation and mycelial growth when compared to sensitive isolates. apsnet.org In fact, isolates with the E198A mutation exhibited a strong ability to sporulate, suggesting a potential competitive advantage. apsnet.org Similarly, studies on Fusarium graminearum have found that field-resistant and sensitive strains shared similar temperature sensitivity, fitness, and virulence. nih.gov The absence of a significant fitness cost in these pathogens could explain the high frequency and stability of resistant populations even when the use of carbendazim is discontinued. apsnet.orgnih.gov
Molecular and Transcriptomic Responses to Fungicide Exposure in Resistant Strains
The development of carbendazim resistance in phytopathogenic fungi involves significant changes at the molecular level, which can be elucidated through gene expression profiling. nih.gov Transcriptomic analyses, such as RNA-sequencing, have revealed that exposure to carbendazim triggers widespread alterations in the gene expression of resistant fungal strains. researchgate.net
In a study on carbendazim-resistant mutants of the Fusarium species complex, a comparison between a resistant mutant and its wild-type parent strain revealed 850 differentially expressed genes (DEGs). nih.govresearchgate.net Functional analysis of these DEGs indicated that genes associated with several key biological processes showed the most significant changes in expression. These processes include oxidation-reduction, ATP binding, transmembrane transport, and stress responses. nih.govresearchgate.netnih.gov
Specifically, many genes implicated in fungicide resistance mechanisms were found to be up-regulated in the resistant mutant, both in the presence and absence of carbendazim treatment. nih.govresearchgate.net These up-regulated genes often encode for detoxification enzymes and drug efflux transporters, such as those from the ATP-binding cassette (ABC) transporter family. nih.govresearchgate.netmdpi.com For example, in Fusarium pseudograminearum, transcriptome analysis identified 381 DEGs in response to carbendazim treatment, with a significant enrichment of genes involved in the ABC transporter pathway. mdpi.comresearchgate.net This suggests that resistant strains enhance their ability to either metabolize the fungicide into less toxic compounds or actively pump it out of the cell.
Further analysis of F. graminearum challenged with carbendazim identified 5,086 DEGs, with 2,777 genes being up-regulated and 2,309 down-regulated. researchgate.net These findings underscore the extensive reprogramming of gene expression that occurs as the fungus adapts to the stress imposed by the fungicide. researchgate.net The data from these transcriptomic studies provide valuable insights into the complex molecular pathways that contribute to carbendazim resistance in fungi. nih.govresearchgate.net
Molecular chaperones, particularly the heat shock protein 90 (Hsp90), play a critical role in mediating fungal resistance and tolerance to antifungal agents, including carbendazim. researchgate.netnih.gov Hsp90 is a highly conserved protein that is essential for the proper folding, stability, and function of a wide range of "client" proteins, many of which are key signaling proteins involved in stress responses. plos.orgmdpi.com
The function of Hsp90 is pivotal in allowing fungal pathogens to survive the cellular stress induced by fungicides. plos.org It acts by stabilizing key regulators of cellular signaling pathways that are necessary for the fungus to mount an effective stress response. plos.org In the context of drug resistance, Hsp90 enables the emergence and maintenance of resistance by buffering the effects of mutations and stabilizing proteins that confer a resistant phenotype. plos.orgplos.org
Fungal Hsp90 has been identified as a key regulator of antifungal resistance pathways. researchgate.net Compromising the function of Hsp90, either genetically or through chemical inhibition, can reverse resistance to antifungal drugs. plos.orgplos.org This is because many of the proteins that are direct targets of antifungal drugs, or proteins in pathways that compensate for the drug's action, are dependent on Hsp90 for their stability. plos.org For example, Hsp90 is known to stabilize the protein phosphatase calcineurin, a key component of stress response pathways in fungi. plos.org By maintaining the stability of such client proteins, Hsp90 allows fungal cells to withstand the physiological stress caused by carbendazim exposure, thereby contributing to both tolerance and the evolution of stable resistance mechanisms. researchgate.netplos.org
Environmental Transport, Fate, and Degradation Pathways of Carbendazim
Environmental Distribution and Persistence in Ecosystem Compartments
Carbendazim (B180503) exhibits significant persistence in the environment, with reported half-lives ranging from 6 to 12 months on bare soil, 3 to 6 months on turf, and up to 25 months in water under anaerobic conditions. who.intinchem.org Residues can be detected in soil and sediments for up to three years after application. who.intinchem.org This persistence is largely due to its stability and strong binding to environmental matrices, which reduces its bioavailability but prolongs its presence. who.int
The mobility of carbendazim in soil is significantly limited by its strong adsorption to soil components, particularly organic matter and clay minerals. who.intpjoes.com This high affinity for soil colloids means that the compound generally remains in the upper soil layers, minimizing the risk of leaching into groundwater. who.int The sorption process is influenced by soil properties such as organic carbon content and pH. pjoes.comresearchgate.net In acidic conditions (pKa of 4.2), carbendazim can become protonated, increasing its adsorption through ionic interactions. pjoes.compjoes.com
Studies have shown that both nonionic and ionic sorption processes contribute to its retention in soil. pjoes.com The interaction with soil can involve mechanisms such as ion exchange, chemical sorption, physical sorption, and hydrogen bonding. slu.se Desorption is often limited, indicating that the binding can be nearly irreversible, further contributing to its persistence. researchgate.net The strong adsorption is reflected in its high organic carbon-water partition coefficient (Koc) values, which are comparable to those of benomyl (B1667996) (ranging from 1000 to 3600), a compound that rapidly transforms into carbendazim in the environment. who.int
| Soil Parameter | Value | Significance | Reference |
|---|---|---|---|
| Distribution Coefficient (Kd) | 3.59 - 11.60 mL/μg | Indicates the ratio of carbendazim adsorbed to soil versus in solution. Higher values in soils with more organic matter. | researchgate.net |
| Organic Carbon Partition Coefficient (Koc) | 270 - 1136 mL/g | Normalizes sorption to soil organic carbon content, indicating strong binding. | slu.se |
| Adsorption Influencing Factors | Organic Matter, Clay Content, Low pH | Higher organic matter and clay content, along with lower pH, increase sorption. | pjoes.compjoes.com |
| Desorption | 2.2% - 16% | Low percentage of desorption indicates that the binding is strong and not easily reversible. | slu.se |
In aquatic systems, carbendazim's fate is primarily dictated by its low water solubility (8 mg/L at pH 7) and its tendency to partition from the water column to the sediment. who.intinchem.org Its half-life in water is approximately 2 months under aerobic conditions and extends to 25 months under anaerobic conditions. who.int In a pond water-sediment study, the aerobic half-life was found to be 61 days. who.int
Due to its hydrophobic nature and high sorption capacity, carbendazim strongly adsorbs to suspended particles and bottom sediments. who.int This process effectively removes the fungicide from the water phase, reducing its bioavailability to aquatic organisms. who.int While laboratory tests show high toxicity to various aquatic species, this effect is often mitigated in natural field settings because the sediment-bound residues are less available for uptake. who.int The primary degradation product found in both soil and aquatic systems is 2-aminobenzimidazole (2-AB). who.int
Abiotic Degradation Mechanisms
| pH | Temperature (°C) | Hydrolysis Half-Life (DT50) | Reference |
|---|---|---|---|
| 5 | 22 | >350 days | nih.gov |
| 7 | 22 | >350 days | nih.gov |
| 9 | 22 | 124 days | nih.gov |
Photodegradation is a significant pathway for the breakdown of carbendazim, particularly in aqueous environments and on surfaces exposed to sunlight. researchgate.net The estimated photolytic half-life under natural sunlight conditions is approximately 12.5 days. researchgate.net The rate of this process is highly dependent on environmental factors, especially pH, with photochemical decomposition being considerably accelerated in alkaline solutions. researchgate.net
The phototransformation of carbendazim involves several pathways. A primary step is the loss of the methyl group to form (benzimidazole-2-ylcarbamic-acid). researchgate.net Further irradiation can lead to the formation of several photoproducts. The main identified compounds include 2-aminobenzimidazole (2-AB), benzimidazole (B57391) isocyanate, and monocarbomethoxy-guanidine, the last of which can result from the cleavage of the benzimidazole ring and may accumulate in the environment due to its stability. researchgate.net
Advanced Oxidation Processes (AOPs) have been investigated as effective methods for the rapid degradation of carbendazim in water treatment scenarios. These technologies utilize highly reactive radical species to break down the recalcitrant molecule.
Ferrate(VI) Oxidation : Oxidation with ferrate(VI) (Fe(VI)) is highly effective for removing carbendazim from water, especially under near-neutral conditions, with an optimal pH of 7.8. mdpi.comrepec.org The reaction follows second-order kinetics, and under optimal conditions, over 96% removal can be achieved in 30 minutes. mdpi.comrepec.org The degradation pathways involve hydroxylation, removal of the methoxyl group, and cleavage of C–N/C=N bonds in the molecule. repec.orgresearchgate.net
UV/H₂O₂ : The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals (HO•) that rapidly degrade carbendazim. researchgate.netkisti.re.kr The reaction is extremely fast, with a second-order rate constant for the reaction between hydroxyl radicals and carbendazim determined to be (2.2 ± 0.3) × 10⁹ L·mol⁻¹·s⁻¹. rsc.org The primary sites of attack by the hydroxyl radicals are the benzene ring and the methyl group. rsc.org
UV/TiO₂ : Heterogeneous photocatalysis using titanium dioxide (TiO₂) and UV light is another efficient method. Over 90% degradation of carbendazim can be achieved in approximately 75 minutes under optimal conditions, which include a catalyst concentration of 70 mg/L and a neutral pH. researchgate.net The degradation kinetics of this process can be described by the Langmuir-Hinshelwood model.
TAML-catalyzed Oxidation : TAML (tetra-amido macrocyclic ligand) activators, when used with hydrogen peroxide, can effectively catalyze the oxidative degradation of carbendazim at neutral pH. acs.org Research has identified two main degradation pathways in this process: deep oxidative destruction of the molecule and a parallel catalytic nitration pathway. acs.org
Biodegradation Processes by Microbial Communities
The persistence of carbendazim in the environment has prompted extensive research into microbial degradation as a primary pathway for its dissipation. A diverse array of microorganisms, including bacteria and fungi, have been identified with the capacity to break down this fungicide, offering potential for bioremediation of contaminated sites.
Isolation and Characterization of Carbendazim-Degrading Microorganisms (e.g., bacteria, fungi)
Numerous studies have focused on isolating and identifying microorganisms capable of utilizing carbendazim as a source of carbon and/or nitrogen. These microbes are typically sourced from environments with a history of carbendazim application, such as agricultural soils and wastewater treatment facilities. The isolation process often involves enrichment culture techniques, where soil or water samples are incubated in a minimal salt medium containing carbendazim as the sole carbon or nitrogen source. This selective pressure encourages the growth of carbendazim-metabolizing organisms.
A wide variety of bacterial genera have been identified as effective carbendazim degraders, with species of Rhodococcus, Pseudomonas, and Bacillus being frequently reported. For instance, Rhodococcus erythropolis strain djl-11, isolated from carbendazim-contaminated soil, demonstrated high degradation efficiency. nih.gov Similarly, a strain of Pseudomonas sp. designated as CBW, also isolated from soil, was found to effectively utilize carbendazim. nih.gov Fungal species, such as Aspergillus niger, have also been shown to degrade carbendazim effectively. uobaghdad.edu.iq
Below is a table summarizing a selection of identified carbendazim-degrading microorganisms, their isolation sources, and reported degradation efficiencies.
| Microorganism | Type | Isolation Source | Degradation Conditions | Degradation Efficiency |
| Rhodococcus erythropolis djl-11 | Bacteria | Carbendazim-contaminated soil | 1000 mg/L carbendazim, 28°C | ~95% in 48 hours nih.gov |
| Pseudomonas sp. CBW | Bacteria | Soil | 10.0 mg/L carbendazim | 99.1% in 3 days nih.govnih.gov |
| Bacillus velezensis HY-3479 | Bacteria | Soil | 250 mg/L carbendazim | 76.99% in 48 hours nih.gov |
| Bacillus licheniformis JTC-3 | Bacteria | Agro-effluent | Not specified | 73.2% in 24 hours periodikos.com.br |
| Chryseobacterium sp. JAS14 | Bacteria | Brinjal field soil | 200 mg/L carbendazim | Complete degradation in 4-9 days nih.gov |
| Aeromonas caviae JAS15 | Bacteria | Brinjal field soil | 200 mg/L carbendazim | Complete degradation in 4-9 days nih.gov |
| Stenotrophomonas sp. | Bacteria | Coriandrum sativum L. rhizosphere | 250 µg/mL carbendazim, 30°C | 68.9% in 21 days researchgate.net |
| Aspergillus niger | Fungus | Agricultural soil | 4 ppm carbendazim | 99.96% in 20 days uobaghdad.edu.iq |
| Trichoderma sp. T2-2 | Fungus | Not specified | Not specified | Complete degradation in 6 days nih.gov |
Elucidation of Metabolic Pathways and Intermediate Metabolites (e.g., 2-aminobenzimidazole (2-AB), 5-hydroxybenzimidazol-2-ylcarbamate (5-HBC))
The microbial degradation of carbendazim typically commences with the hydrolysis of the methylcarbamate side chain, a crucial step that detoxifies the parent compound. This initial cleavage leads to the formation of 2-aminobenzimidazole (2-AB), which is the most commonly reported and primary metabolite in the biodegradation pathway of carbendazim. nih.gov
The metabolic journey of carbendazim does not end with the formation of 2-AB. Further enzymatic actions by microorganisms can lead to the transformation of 2-AB into other intermediate compounds. One such significant metabolite is 2-hydroxybenzimidazole (2-HB), which is formed through the hydroxylation of 2-AB. The degradation can proceed further, involving the opening of the benzimidazole ring structure, ultimately leading to the mineralization of the compound into carbon dioxide, water, and inorganic nutrients.
While 2-AB and 2-HB are the most frequently identified intermediates, other metabolites have also been detected in various studies, indicating that the specific metabolic pathway can vary between different microbial species. The table below outlines the key intermediate metabolites in the biodegradation of carbendazim.
| Parent Compound | Key Intermediate Metabolites | Description of Transformation |
| Carbendazim | 2-aminobenzimidazole (2-AB) | Hydrolysis of the methylcarbamate side chain. |
| 2-aminobenzimidazole (2-AB) | 2-hydroxybenzimidazole (2-HB) | Hydroxylation of 2-AB. |
| 2-hydroxybenzimidazole (2-HB) | Further degradation products | Opening of the benzimidazole ring, leading to mineralization. |
Identification and Functional Characterization of Key Degradation Enzymes (e.g., MheI, CbmA)
The enzymatic machinery responsible for the breakdown of carbendazim has been a subject of significant scientific inquiry. The initial and rate-limiting step, the hydrolysis of the carbamate (B1207046) bond, is catalyzed by a class of enzymes known as carbendazim hydrolases. Two of the most well-characterized enzymes in this regard are MheI and CbmA.
MheI belongs to the α/β-hydrolase superfamily and functions as an esterase. It has been identified in several carbendazim-degrading bacteria. CbmA , on the other hand, is classified as an amidase. Both enzymes catalyze the conversion of carbendazim to 2-aminobenzimidazole (2-AB).
Studies comparing the catalytic efficiency of these enzymes have shown that MheI exhibits a significantly higher turnover rate than CbmA, suggesting it is a more efficient catalyst for carbendazim hydrolysis. The catalytic efficiency is often expressed as the kcat/Km ratio, where kcat is the turnover number (the number of substrate molecules each enzyme site converts to product per unit time) and Km is the Michaelis constant (the substrate concentration at which the reaction rate is half of Vmax). A higher kcat/Km value indicates a more efficient enzyme.
The following table provides a comparison of the catalytic efficiencies of MheI and CbmA.
| Enzyme | Enzyme Class | Catalytic Function | Catalytic Efficiency (kcat/Km) |
| MheI | α/β-hydrolase (Esterase) | Hydrolysis of carbendazim to 2-AB | High |
| CbmA | Amidase | Hydrolysis of carbendazim to 2-AB | Moderate |
Impact of Environmental Conditions on Microbial Degradation Rates
The rate and extent of carbendazim biodegradation are significantly influenced by various environmental factors. These parameters affect the growth, metabolic activity, and enzymatic efficiency of the degrading microorganisms. Understanding these influences is critical for developing effective bioremediation strategies.
Temperature: Microbial activity is generally temperature-dependent, with each microorganism having an optimal temperature range for growth and enzymatic function. For instance, the optimal temperature for carbendazim degradation by Rhodococcus erythropolis djl-11 has been reported to be between 25-30°C. nih.gov
pH: The pH of the soil or water matrix can affect the availability of carbendazim to microorganisms and the activity of the degradative enzymes. Most known carbendazim-degrading bacteria exhibit optimal degradation activity around a neutral pH of 7.0. For example, Pseudomonas sp. strain djl-5B shows optimal degradation at a pH of 7.5. neptjournal.com
Nutrient Availability: The presence of additional carbon and nitrogen sources can have varied effects on carbendazim degradation. In some cases, the presence of a more easily metabolizable carbon source can lead to a phenomenon known as catabolite repression, where the degradation of the more complex compound (carbendazim) is inhibited. However, for some microorganisms, the addition of certain nutrients can enhance degradation. For example, the degradation of carbendazim by Rhodococcus erythropolis djl-11 was significantly increased by the addition of NH4NO3. nih.gov Similarly, the degradation efficiency of Bacillus velezensis HY-3479 increased with the addition of NH4NO3. nih.gov
The table below summarizes the optimal environmental conditions for the degradation of carbendazim by selected microorganisms.
| Microorganism | Optimal Temperature | Optimal pH | Effect of Additional Nutrients |
| Rhodococcus erythropolis djl-11 | 25-30°C nih.gov | Neutral | Enhanced by NH4NO3 nih.gov |
| Pseudomonas sp. djl-5B | 30°C neptjournal.com | 7.5 neptjournal.com | Not specified |
| Bacillus velezensis HY-3479 | Not specified | Not specified | Enhanced by NH4NO3 nih.gov |
| Stenotrophomonas sp. | 30°C researchgate.net | Not specified | Not specified |
Advanced Analytical Methodologies for Environmental and Biological Monitoring of Carbendazim
Chromatographic Techniques
Chromatography is a cornerstone for the separation, identification, and quantification of pesticide residues like Carbendazim (B180503). Its versatility and robustness make it the most widely employed technique in regulatory and research laboratories.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for Carbendazim analysis due to its suitability for polar and thermally labile compounds. researchgate.net It avoids the thermal degradation issues that can occur with other methods. tandfonline.com Various detectors can be coupled with HPLC to enhance sensitivity and selectivity.
HPLC with UV/Diode-Array Detection (DAD) : This is a common and accessible method for Carbendazim determination. The analysis typically involves a reverse-phase C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water or a buffer. tandfonline.comsielc.comthaiscience.info Detection is often performed at wavelengths around 280 nm. thaiscience.infodistantreader.org The diode-array detector (DAD) offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in compound identification. researchgate.netresearchgate.net Methods have been developed with limits of detection (LOD) as low as 0.002 mg/kg in food matrices like tomatoes. distantreader.org
HPLC with Fluorescence Detection (FLD) : For increased sensitivity and selectivity, fluorescence detection can be employed. thaiscience.inforesearchgate.nettandfonline.com This method leverages the native fluorescence of Carbendazim. It has been successfully used for determining residues in samples such as apples and tomatoes. tandfonline.com
HPLC with Mass Spectrometry (LC-MS/MS) : The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity, making it an excellent confirmatory technique. ekb.eg This method is capable of detecting Carbendazim at very low concentrations, with reported limits of quantification (LOQ) around 0.9 µg/kg in cucumber samples. ekb.eg The use of multiple reaction monitoring (MRM) allows for highly selective detection, minimizing matrix interference. ekb.eg
Table 1: Examples of HPLC Methods for Carbendazim Analysis
| Detector | Matrix | Column | Mobile Phase | LOD / LOQ | Recovery (%) |
|---|---|---|---|---|---|
| UV | Vegetables | C18 (250 mm × 4.6 mm, 5 µm) | Methanol-water (25:75, v/v) | LOD: 0.003 mg/kg, LOQ: 0.030 mg/kg | 92.5 - 96.0 |
| UV | Formulations | µ Bondapak C18/Porasil B | Acetonitrile-water (60:40) | Not Reported | 91 - 93 |
| Diode Array | Tomatoes | LichroCART Purospher RP-18 (250 x 4 mm, 5µm) | Water-Methanol (25:75, v/v) | LOD: 0.002 mg/kg, LOQ: 0.02 mg/kg | 99.7 - 113.1 |
| Fluorescence | Apples | Not specified | Not specified | Not Reported | Not Reported |
| MS/MS | Cucumber | Not specified | Acetonitrile | LOD: 0.45 µg/kg, LOQ: 0.9 µg/kg | 119.1 - 124.5 |
Gas chromatography (GC) is generally considered difficult for the direct analysis of carbamates like Carbendazim due to their thermal instability, which can cause degradation in the hot injector port. tandfonline.comoup.com For this reason, HPLC is the preferred chromatographic method. tandfonline.com However, GC-MS can be used as a confirmatory tool, particularly after a derivatization step to make the analyte more volatile and thermally stable. researchgate.netoup.com This process involves a chemical reaction to modify the structure of Carbendazim before injection into the GC system. While less common for routine analysis, its high specificity makes it valuable for verifying results obtained by other methods. researchgate.net
Immunochemical Assays
Immunochemical assays utilize the specific binding interaction between an antibody and an antigen (in this case, Carbendazim) to detect and quantify the target molecule. These methods are known for their high throughput and potential for on-site screening. tandfonline.com
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting pesticide residues. rsc.org It offers a sensitive, rapid, and cost-effective alternative to chromatographic methods for screening large numbers of samples. attogene.comresearchgate.net Commercial ELISA kits are available for the quantitative and qualitative analysis of Carbendazim in various matrices, including honey, milk, juice, and rice. attogene.comcreative-diagnostics.com A competitive ELISA format is typically used, where Carbendazim in the sample competes with a labeled Carbendazim conjugate for a limited number of antibody binding sites. Recent advancements have led to novel ELISA formats, such as a multicolor assay using gold nanorods, which allows for visual, semi-quantitative detection without the need for specialized instruments. rsc.orgresearchgate.net
The development of a successful immunoassay hinges on the production of high-quality antibodies with strong affinity and specificity for the target molecule. Since Carbendazim is a small molecule (a hapten), it is not immunogenic on its own. It must first be chemically coupled to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to create an immunogen that can elicit an immune response in an animal. nih.govpatsnap.com
The design and synthesis of the hapten are critical steps. tandfonline.com The structure of the hapten and the point of attachment to the carrier protein determine the specificity of the resulting antibodies. tandfonline.com Researchers have synthesized various haptens to produce monoclonal antibodies that are not only highly sensitive to Carbendazim but also exhibit class-selectivity, meaning they can recognize other related benzimidazole (B57391) fungicides like benomyl (B1667996) and thiabendazole. tandfonline.com This class-selectivity is advantageous for screening samples for a group of structurally similar compounds. tandfonline.comnih.gov For instance, one study reported the development of a monoclonal antibody with an IC₅₀ value (the concentration causing 50% inhibition) of 0.45 ng/mL for Carbendazim and 0.57 ng/mL for benomyl. tandfonline.com
Spectrophotometric and Electrochemical Detection Methods
Beyond chromatography and immunoassays, spectrophotometric and electrochemical methods offer alternative analytical strategies for Carbendazim monitoring. These techniques are often lauded for their simplicity, speed, and potential for miniaturization and portability. rsc.org
Spectrophotometric Methods : These methods are based on measuring the absorption of light by a colored product formed from a reaction involving Carbendazim. One approach involves the reduction of Iron(III) to Iron(II) by Carbendazim, followed by the formation of a colored complex with reagents like 2,2-Bipyridyl or potassium ferricyanide (B76249), which can be measured with a UV-Vis spectrophotometer. sphinxsai.comsemanticscholar.orgnih.gov These methods are generally simple and use inexpensive reagents, making them suitable for routine analysis in laboratories with basic equipment. sphinxsai.com For example, a method using potassium ferricyanide and Fe(III) forms a bluish-green product with an absorption maximum at 478 nm. sphinxsai.com
Electrochemical Detection Methods : Electrochemical sensors have emerged as a powerful tool for the rapid, sensitive, and selective detection of Carbendazim. rsc.org These sensors work by measuring changes in electrical signals (like current or potential) resulting from the electrochemical oxidation or reduction of Carbendazim at a modified electrode surface. A wide variety of materials, including carbon-based nanomaterials (e.g., carbon nanotubes, graphene), have been used to modify electrodes to enhance their sensitivity and selectivity. mdpi.comresearchgate.net These sensors offer very low detection limits, often in the nanomolar (nM) range, and have been successfully applied to detect Carbendazim in real-world samples like water, soil, fruits, and vegetables. rsc.orgmdpi.com For example, a sensor based on platinum nanoparticles and reduced graphene oxide demonstrated a detection limit of 3.46 nM. researchgate.net
Table 2: Comparison of Spectrophotometric and Electrochemical Methods
| Method Type | Principle | Typical Detection Limit | Advantages |
|---|---|---|---|
| Spectrophotometric | Colorimetric reaction (e.g., with Fe(III)/Potassium Ferricyanide) | 2.1 ng/mL nih.gov | Simple, low-cost instrumentation, uses readily available reagents. sphinxsai.com |
| Electrochemical | Measures electrochemical oxidation/reduction at a modified electrode surface. | 3.46 nM (Pt-rGO/GCE) researchgate.net | High sensitivity, rapid analysis, portability, low cost. rsc.org |
Innovative Sample Preparation and Extraction Techniques
The accurate determination of Carbendazim hydrochloride in complex environmental and biological matrices necessitates efficient sample preparation to isolate the analyte from interfering substances and preconcentrate it to detectable levels. Modern analytical chemistry has moved towards techniques that are faster, use smaller volumes of organic solvents, and are more efficient than traditional liquid-liquid extraction. This section details the application of three prominent innovative techniques: Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for the analysis of Carbendazim.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid phase (sorbent) and a liquid phase (sample matrix). It is valued for its simplicity, efficiency, and the ability to handle a variety of sample volumes. For Carbendazim analysis, reversed-phase sorbents like C18 are commonly employed.
The general procedure involves passing the sample through an SPE cartridge containing the sorbent. Carbendazim is retained on the sorbent while other matrix components are washed away. Finally, a small volume of an appropriate organic solvent is used to elute the retained Carbendazim, providing a cleaner and more concentrated sample for analysis.
| Matrix | SPE Sorbent | Recovery Rate (%) | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| Water (River, Canal) | C18 | 98 - 102.0% | 0.05 mg/L | researchgate.net |
| Water | SDB-1 | 101% | Not Specified | tandfonline.com |
| Soil | Not Specified | 80% | Not Specified | tandfonline.com |
| Sediment | Not Specified | 71% | Not Specified | tandfonline.com |
| Rice & Wheat | C18 | 82.6 - 94.6% | 0.05 mg/kg | oup.com |
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized liquid-phase extraction technique known for its speed, low cost, and high enrichment factors daneshyari.comresearchgate.net. The method involves the rapid injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent like acetonitrile or tetrahydrofuran) into an aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for analyte transfer into the extraction solvent. The mixture is then centrifuged, and the sedimented phase containing the concentrated analyte is collected for analysis.
A DLLME method coupled with high-performance liquid chromatography with fluorescence detection was developed for determining Carbendazim in water and soil samples researchgate.netnih.gov. In this method, chloroform (B151607) was used as the extraction solvent and tetrahydrofuran (B95107) as the disperser. The technique yielded high enrichment factors, ranging from 149 to 210, and achieved recoveries between 84.0% and 94.0% for spiked water samples and 82.0% to 93.4% for soil samples researchgate.netnih.gov. The limits of detection were found to be 0.5-1.0 ng/mL for water and 1.0-1.6 ng/g for soil nih.gov.
Another study presented a DLLME method combined with UV-vis spectrophotometry for Carbendazim determination in water and soil. daneshyari.comnih.govresearchgate.net This approach used carbon tetrachloride as the extraction solvent and a quaternary ammonium (B1175870) compound (Aliquat 336) as the disperser agent nih.gov. The method demonstrated a linear range of 5-600 ng/mL and a limit of detection of 2.1 ng/mL daneshyari.comnih.govresearchgate.net.
| Matrix | Extraction Solvent | Disperser Solvent | Recovery Rate (%) | Limit of Detection (LOD) | Source |
|---|---|---|---|---|---|
| Water | Chloroform | Tetrahydrofuran | 84.0 - 94.0% | 0.5 - 1.0 ng/mL | nih.gov |
| Soil | Chloroform | Tetrahydrofuran | 82.0 - 93.4% | 1.0 - 1.6 ng/g | nih.gov |
| Water & Soil | Carbon Tetrachloride | Aliquat 336 | Not Specified | 2.1 ng/mL | daneshyari.comnih.govresearchgate.net |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a dominant sample preparation technique, especially for pesticide residue analysis in food and agricultural products. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a salting-out step using salts like magnesium sulfate (B86663) and sodium acetate. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is performed by adding a small amount of sorbent(s) to an aliquot of the extract to remove interfering matrix components like fats, pigments, and sugars.
The QuEChERS approach has been successfully applied to the determination of Carbendazim in various complex matrices. For instance, a method was developed for analyzing Carbendazim in orange juice, where the QuEChERS extract could be directly used for UPLC-MS/MS analysis waters.com. An optional cleanup with an Oasis MCX cartridge was shown to reduce matrix effects and provide a cleaner extract for analysis by LC with UV detection waters.comwaters.com. Another study determined Carbendazim residues in orange juice using a QuEChERS procedure, achieving a limit of detection (LOD) of 0.4 ng/mL and a limit of quantification (LOQ) of 1.4 ng/mL chromatographyonline.com.
In cucumber and soil, a QuEChERS method coupled with HPLC-MS/MS was validated, showing excellent recoveries. For cucumber, recoveries ranged from 87.1% to 92.3%, while for soil, they were between 85.8% and 90.9% chrom-china.com. Similarly, a study on cucumber samples reported recoveries from 119.11% to 124.45% with a limit of detection of 0.45 µg/kg ekb.eg. The effectiveness of a modified QuEChERS method was also demonstrated for a high-fat insect matrix, Protaetia brevitarsis seulensis, with recoveries for Carbendazim ranging from 77.9% to 80.8% nih.gov.
| Matrix | Cleanup Sorbent(s) | Recovery Rate (%) | Limit of Detection (LOD) / Quantification (LOQ) | Source |
|---|---|---|---|---|
| Orange Juice | d-SPE (optional Oasis MCX) | High yield | Not Specified | waters.com |
| Orange Juice | d-SPE | High precision | LOD: 0.4 ng/mL; LOQ: 1.4 ng/mL | chromatographyonline.com |
| Cucumber | d-SPE | 87.1 - 92.3% | Not Specified | chrom-china.com |
| Soil | d-SPE | 85.8 - 90.9% | Not Specified | chrom-china.com |
| Cucumber | PSA and MgSO4 | 119.11 - 124.45% | LOD: 0.45 µg/kg; LOQ: 0.9 µg/kg | ekb.eg |
| Protaetia brevitarsis seulensis (insect) | MgSO4, PSA, C18 | 77.9 - 80.8% | Not Specified | nih.gov |
Emerging Research Frontiers and Translational Opportunities in Carbendazim Studies
Integrated Approaches for Fungicide Resistance Management and Stewardship
The prolonged and widespread use of carbendazim (B180503) has led to the development of resistance in numerous fungal pathogen populations, diminishing its effectiveness. cnagrochem.comapsnet.org A primary mechanism of resistance involves point mutations in the β-tubulin gene, the target site for carbendazim, which prevents the fungicide from binding and disrupting fungal cell division. apsnet.orgmdpi.com Research indicates that resistant strains are often genetically stable and can persist in the environment even after the use of carbendazim is discontinued. nzpps.org
Integrated Pest Management (IPM) and stewardship strategies are crucial to manage and mitigate the spread of carbendazim resistance. cnagrochem.comagrogreat.com Key approaches include:
Fungicide Mixtures and Alternation: Combining or alternating carbendazim with fungicides that have different modes of action is a primary strategy. neliti.com For instance, a negative cross-resistance pattern has been observed between carbendazim and diethofencarb, making their mixture effective against both carbendazim-resistant and sensitive isolates of Sclerotinia sclerotiorum. researchgate.net Similarly, mixtures with DMI (demethylation inhibitor) fungicides like tebuconazole (B1682727) and hexaconazole (B1673136) are used to manage resistance in rice pathogens. nih.gov
Limiting Applications: Reducing the number of carbendazim applications per season helps to decrease the selection pressure that drives the evolution of resistance. nih.gov
Monitoring Resistance: Regular monitoring of pathogen populations for resistance levels is essential for making informed decisions about fungicide use. Studies have shown high frequencies of resistance in various pathogens, such as Botrytis cinerea, rendering carbendazim ineffective in some regions. apsnet.org
Integrated management has proven beneficial for controlling resistant pathogens. For example, in managing carbendazim-resistant Aspergillus niger causing fruit rot, the use of other fungicides like benomyl (B1667996), mancozeb, and tridemorph, especially in combination with carbendazim, was found to be more effective than individual applications. neliti.com
| Pathogen | Integrated Management Strategy | Finding | Reference |
|---|---|---|---|
| Sclerotinia sclerotiorum | Mixture of carbendazim and diethofencarb | Demonstrated negative cross-resistance, providing effective control of both resistant and sensitive isolates. | researchgate.net |
| Ustilaginoidea virens (Rice False Smut) | Mixture with DMI fungicides (e.g., tebuconazole, hexaconazole) | Can be used to manage resistance to Methyl Benzimidazole (B57391) Carbamates (MBCs). | nih.gov |
| Aspergillus niger (Zizyphus Fruit Rot) | Combination with other fungicides (e.g., benomyl, mancozeb) | Mixtures were more beneficial in managing the resistant mutant than carbendazim alone. | neliti.com |
| Alternaria alternata | Mixture with Curzate | Proved to be a highly effective combination for managing root rot disease. | semanticscholar.org |
Development of Novel Degradation and Remediation Technologies for Environmental Contamination
Carbendazim's persistence in soil and water systems necessitates the development of effective technologies for its removal and degradation. epa.govwho.int Research has shifted towards environmentally friendly and efficient methods, with a strong focus on bioremediation and advanced oxidation processes. nih.govnih.gov
Bioremediation utilizes microorganisms to break down carbendazim into less toxic substances. nih.gov Numerous bacterial and fungal strains capable of degrading carbendazim have been isolated and identified. nih.govresearchgate.net These microbes employ enzymes to metabolize the fungicide. nih.gov The combination of plants (phytoremediation) and microbes can enhance remediation efficiency. For instance, the association of the hyperaccumulator plant Sedum alfredii with carbendazim-degrading bacteria significantly improved the removal of both cadmium and carbendazim from co-contaminated soil. nih.gov
Advanced Oxidation Processes (AOPs) involve the generation of highly reactive radicals to degrade carbendazim. Techniques such as UV/H₂O₂, photocatalysis, and oxidation by ferrate(VI) have shown promising results. nih.govmdpi.com Ferrate(VI) oxidation, for example, can degrade over 95% of carbendazim within 30 minutes under optimal pH conditions. mdpi.com However, AOPs may not lead to complete mineralization, often resulting in the formation of intermediate degradation products like 2-hydroxybenzimidazole. mdpi.comperiodikos.com.br
Other novel approaches include the use of solubilizing agents like sodium humate, which has been shown to achieve removal rates of up to 81% for carbendazim in contaminated soil. srhj.org.cn
| Technology | Agent/Process | Degradation/Removal Efficiency | Reference |
|---|---|---|---|
| Bioremediation | Actinomucor elegans LBM 290 | 86.6% removal in 8 days (adsorption and biodegradation). | bohrium.com |
| Chryseobacterium sp. JAS14 & Aeromonas caviae JAS15 | Complete degradation of 200 mg/L in 4-9 days. | nih.gov | |
| Bacillus licheniformis JTC-3 | 73.2% degradation in 24 hours. | periodikos.com.br | |
| Bacillus velezensis HY-3479 | 77% degradation of 250 mg/L in 48 hours. | researchgate.net | |
| Chemical Remediation | Sodium Humate (5 mg/L) | 81% removal from contaminated soil. | srhj.org.cn |
| Advanced Oxidation | Ferrate(VI) Oxidation | 95.9% degradation in 30 minutes at optimal dose and pH. | mdpi.com |
Advanced Computational Modeling for Environmental Fate Prediction and Ecological Risk Assessment
Computational models are indispensable tools for predicting the environmental behavior of carbendazim and assessing its potential ecological risks. regulations.gov Given carbendazim's stability, with half-lives ranging from 6 to 12 months in soil, these models help simulate its persistence, transport, and distribution in various environmental compartments. who.int
Environmental Fate Modeling: Models are used to estimate key environmental parameters. Carbendazim strongly adsorbs to soil and sediment particles, which reduces its bioavailability and leaching potential. epa.govwho.intinchem.org Environmental fate models incorporate data on factors like soil type, climate, and application rates to predict residue levels over time. nih.gov The U.S. Environmental Protection Agency (EPA) utilizes tools like the Pesticide Water Calculator (PWC) to estimate environmental concentrations of pesticides like carbendazim in aquatic environments, which are then used in risk assessments. regulations.gov
Ecological Risk Assessment: Risk assessments combine exposure predictions with ecotoxicological data to characterize risks to non-target organisms. regulations.gov For carbendazim, this involves evaluating its toxicity to a range of species, including aquatic invertebrates, fish, and earthworms. epa.govwho.int For example, risk quotients (RQs) are calculated by comparing the estimated environmental concentrations (EECs) from models with toxicity endpoints like the LC50 (lethal concentration for 50% of a population) or NOAEC (no-observed-adverse-effect concentration). regulations.gov The EPA's draft ecological risk assessment for carbendazim identified potential risks to freshwater invertebrates, with chronic toxicity values as low as 3.1 µg/L for Daphnia magna. regulations.gov Kinetic modeling has also been employed to understand degradation pathways, such as during UV/H₂O₂ treatment, and to determine reaction rate constants. researchgate.net These models provide a quantitative framework for understanding and managing the ecological impacts of carbendazim. noaa.gov
Contributions to Regulatory Science Frameworks for Agrochemicals
The extensive body of research on carbendazim has significantly influenced the development and refinement of regulatory science frameworks for agrochemicals worldwide. Regulatory agencies continuously evaluate carbendazim's profile to establish guidelines that protect human health and the environment. cnagrochem.com
Key regulatory actions and frameworks involving carbendazim include:
Maximum Residue Limits (MRLs): Regulatory bodies establish MRLs, which are the highest levels of a pesticide residue that are legally tolerated in or on food or feed. These limits vary significantly by country, reflecting different risk assessment approaches. For example, the European Union has a strict MRL of 0.1 mg/kg for carbendazim in bananas, while China allows up to 2 mg/kg, and the international Codex Alimentarius standard is 0.2 mg/kg. digicomply.com These varying standards create compliance challenges for international trade. digicomply.comgrdc.com.au
Registration Reviews: Agencies like the U.S. EPA and the Australian Pesticides and Veterinary Medicines Authority (APVMA) conduct periodic registration reviews to reassess the safety of approved pesticides based on new scientific data. grdc.com.auapvma.gov.au In 2012, the APVMA reviewed carbendazim and restricted its use to a limited number of crops, including chickpeas, faba beans, and lentils, while removing other uses from the label. grdc.com.au
International Evaluations: The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has evaluated carbendazim multiple times, establishing an Acceptable Daily Intake (ADI) of 0-0.01 mg/kg body weight. inchem.org Such evaluations provide a scientific basis for national regulations and international standards.
The ongoing review of carbendazim highlights the dynamic nature of regulatory science, which adapts to new research on toxicity, environmental fate, and resistance. This process ensures that the frameworks governing agrochemical use evolve to reflect the current state of scientific understanding. grdc.com.auapvma.gov.au
Exploration of Chemical Interactions with Other Agrochemicals and Environmental Contaminants
In agricultural and natural environments, carbendazim rarely exists in isolation. It often co-occurs with other agrochemicals and environmental pollutants, leading to complex chemical interactions that can alter its toxicological profile. researchgate.net Research into these interactions is crucial for a comprehensive understanding of its environmental risk.
Interactions can be categorized as:
Synergistic: The combined effect of the chemicals is greater than the sum of their individual effects.
Antagonistic: The combined effect is less than the sum of their individual effects.
Additive: The combined effect is equal to the sum of their individual effects.
Studies have demonstrated various interactions involving carbendazim:
With Other Pesticides: Co-exposure to carbendazim and the insecticide chlorpyrifos (B1668852) has been shown to elicit more severe oxidative damage in the liver, kidney, and spleen of rats, indicating an additive or synergistic effect. nih.gov The combination of carbendazim with insecticides like endosulfan (B1671282) has been found to be more effective against rice sheath blight than carbendazim alone, suggesting a beneficial interaction for disease control. researchgate.net In some cases, mixtures of organophosphate and carbamate (B1207046) insecticides have shown synergistic toxicity. nih.gov
With Environmental Contaminants: A study on Xenopus laevis tadpoles found that co-exposure to environmentally relevant concentrations of carbendazim and the UV filter benzophenone-3 (BP-3) had a synergistic effect, impairing testicular development where exposure to either chemical alone had no significant effect. nih.gov
These findings underscore the importance of assessing the effects of chemical mixtures rather than single compounds, as single-substance risk assessments may underestimate the true ecological danger. nih.govactascientific.com
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the efficacy of carbendazim hydrochloride against fungal pathogens in controlled environments?
- Methodological Answer : Conduct in vitro antifungal susceptibility assays using standardized protocols. Prepare fungal isolates (e.g., Botrytis cinerea) on agar plates containing gradient concentrations of this compound. Measure the half-maximal effective concentration (EC₅₀) via colony growth inhibition analysis. For example, EC₅₀ values for carbendazim-sensitive isolates are typically <0.1 mg/L, while resistant strains may tolerate >1,000 mg/L . Include controls (untreated samples) and validate results with triplicate trials.
Q. What are the standard analytical methods for detecting this compound residues in plant tissues?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For enhanced sensitivity, couple with mass spectrometry (LC-MS/MS) to achieve detection limits of <1 ng/g. Alternatively, surface-enhanced Raman scattering (SERS) immunoassays enable rapid, field-deployable residue quantification, achieving detection limits of 0.01 mg/kg in apples . Validate methods using spiked recovery experiments and cross-check against certified reference materials.
Advanced Research Questions
Q. How do experimental variables (e.g., formulation, application timing) influence this compound’s fungicidal activity in field studies?
- Methodological Answer : Design factorial experiments to isolate variables. For example, test commercial formulations (e.g., Lignasan) against experimental analogs to assess efficacy differences due to solubility or stabilizers . Apply treatments at varying tree growth stages (e.g., pre-infection vs. post-symptomatic) and measure disease progression via lesion quantification. Use statistical models (ANOVA) to identify significant interactions between variables.
Q. What molecular mechanisms underlie carbendazim resistance in fungal pathogens, and how can they be experimentally validated?
- Methodological Answer : Resistance is often linked to β-tubulin mutations (e.g., E198A in Botrytis). To confirm, perform PCR sequencing of resistant isolates and compare with wild-type strains. Conduct competitive growth assays in mixed populations to assess fitness costs. Electrolyte leakage assays (e.g., measuring conductivity changes in mycelial suspensions) can reveal membrane integrity differences between sensitive and resistant strains under carbendazim exposure .
Q. How can advanced sensing technologies improve real-time monitoring of this compound in environmental samples?
- Methodological Answer : Develop ratiometric fluorescence sensors using graphitic carbon nitride (g-C₃N₄) nanosheets and rhodamine B. This system exploits photoinduced electron transfer (PET) quenching by carbendazim, enabling quantification with a detection limit of 5.89 nM . Integrate with 3D-printed portable platforms for on-site analysis. Validate against HPLC and account for matrix effects using standard addition methods.
Data Analysis & Experimental Design Considerations
Q. How should researchers address contradictory data in studies evaluating this compound’s environmental persistence?
- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. For example, differences in soil half-life (t₁/₂) may arise from pH, organic matter content, or microbial activity. Use multivariate regression to identify confounding variables. Cross-validate findings with isotopic labeling (¹⁴C-carbendazim) to track degradation pathways .
Q. What statistical approaches are optimal for analyzing dose-response relationships in carbendazim toxicity studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., log-logistic or probit) using software like R’s drc package. Calculate EC₅₀/LC₅₀ values with 95% confidence intervals. For non-linear responses, apply model averaging or Bayesian hierarchical models. Report goodness-of-fit metrics (e.g., AIC, R²) and residual plots to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
